![molecular formula C10H11NO5S B15295575 [3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxytryptophol sulfate is a metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is formed when 5-hydroxytryptophol undergoes sulfation, a process where a sulfate group is added to the molecule. 5-Hydroxytryptophol sulfate is primarily excreted in human urine and is considered a minor metabolite of serotonin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxytryptophol sulfate typically involves the sulfation of 5-hydroxytryptophol. This can be achieved through chemical synthesis methods where 5-hydroxytryptophol is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 5-hydroxytryptophol sulfate is less common compared to other serotonin metabolites. it can be produced using microbial fermentation techniques where genetically engineered microorganisms are used to convert tryptophan into 5-hydroxytryptophol, which is then sulfated using enzymatic processes. This method is more environmentally friendly and sustainable compared to chemical synthesis .
化学反応の分析
Types of Reactions
5-Hydroxytryptophol sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole acetic acid sulfate.
Reduction: Reduction reactions can convert it back to 5-hydroxytryptophol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxyindole acetic acid sulfate.
Reduction: 5-Hydroxytryptophol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Hydroxytryptophol sulfate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying serotonin metabolism.
Biology: Helps in understanding the metabolic pathways of serotonin and its role in physiological processes.
Medicine: Investigated for its potential role in diagnosing and monitoring serotonin-related disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and dietary supplements targeting serotonin pathways
作用機序
The mechanism of action of 5-hydroxytryptophol sulfate involves its role as a metabolite of serotonin. It is formed through the sulfation of 5-hydroxytryptophol, which is a minor pathway in serotonin metabolism. This compound is excreted in urine and can be used as a biomarker for serotonin activity in the body. The sulfation process is catalyzed by sulfotransferase enzymes, which transfer a sulfate group from a donor molecule to 5-hydroxytryptophol .
類似化合物との比較
Similar Compounds
5-Hydroxytryptophan: A precursor to serotonin, used in the treatment of depression and insomnia.
5-Hydroxyindole acetic acid: A major metabolite of serotonin, used as a biomarker for serotonin activity.
5-Hydroxytryptamine (Serotonin): A neurotransmitter involved in mood regulation, sleep, and other physiological functions
Uniqueness
5-Hydroxytryptophol sulfate is unique due to its role as a minor metabolite of serotonin and its potential use as a biomarker for serotonin activity. Unlike 5-hydroxytryptophan and 5-hydroxytryptamine, which are more directly involved in serotonin synthesis and function, 5-hydroxytryptophol sulfate provides insights into the less common metabolic pathways of serotonin .
特性
分子式 |
C10H11NO5S |
|---|---|
分子量 |
257.27 g/mol |
IUPAC名 |
[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H11NO5S/c12-4-3-7-6-11-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,11-12H,3-4H2,(H,13,14,15) |
InChIキー |
FOCUAJYUOXSNDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
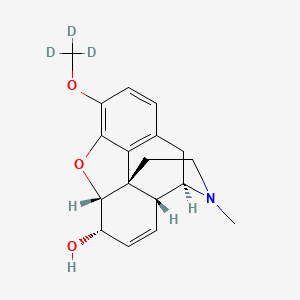
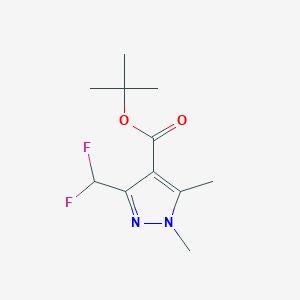
![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)
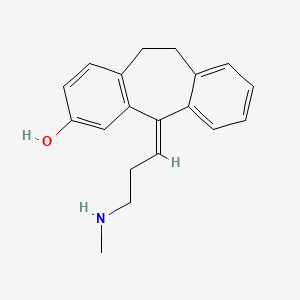
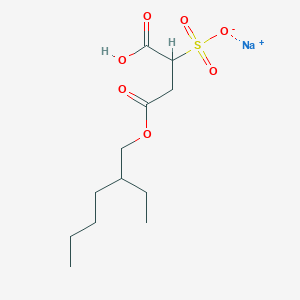
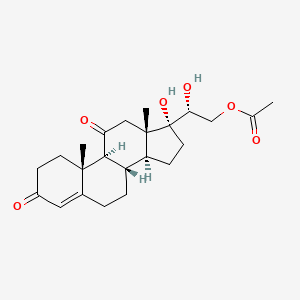
![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)
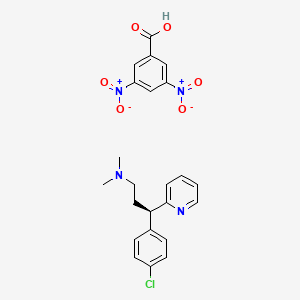
![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)
